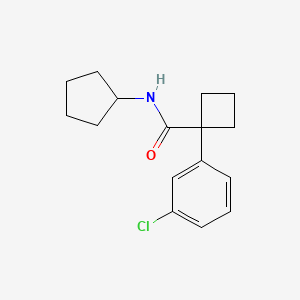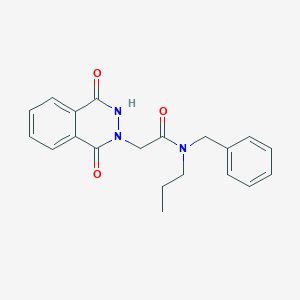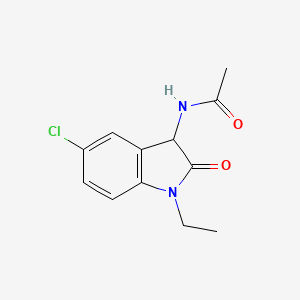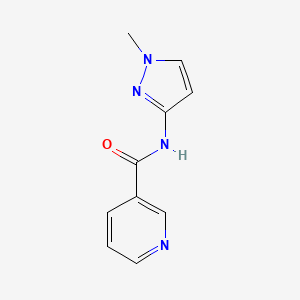
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
CPCCOEt selectively blocks the activity of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been shown to play a role in the regulation of synaptic plasticity, learning, and memory. Blockade of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide by CPCCOEt has been shown to reduce excitotoxicity, oxidative stress, and inflammation, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and reduce inflammation in animal models of traumatic brain injury. CPCCOEt has been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Advantages and Limitations for Lab Experiments
CPCCOEt is a selective antagonist for 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, CPCCOEt has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CPCCOEt has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for research on CPCCOEt. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide antagonists. Another area of interest is the investigation of the potential therapeutic applications of CPCCOEt in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of CPCCOEt are not fully understood, and further research is needed to elucidate these mechanisms.
Synthesis Methods
CPCCOEt can be synthesized by the reaction of 1-(3-chlorophenyl)cyclobutanecarboxylic acid with cyclopentylamine in the presence of N,N'-dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine. The resulting product is then treated with ethanol to obtain CPCCOEt as a white crystalline powder.
Scientific Research Applications
CPCCOEt has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. CPCCOEt has also been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c17-13-6-3-5-12(11-13)16(9-4-10-16)15(19)18-14-7-1-2-8-14/h3,5-6,11,14H,1-2,4,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOSNKEMJYNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)